LogP Differentiation Between 5-(Butan-2-yl) and 5-Methyl/5-Ethyl Analogs
The experimental/computed LogP of 5-(butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is 2.96 . In contrast, the 5-methyl analog (2-(4-methoxyphenyl)-5-methylpyrimidin-4(3H)-one, C₁₂H₁₂N₂O₂, MW 216.24) has a calculated LogP of approximately 1.7–1.9 based on fragment-based methods (ChemAxon/ALOGPS consensus), and the 5-ethyl analog (C₁₃H₁₄N₂O₂, MW 230.26) has a predicted LogP of approximately 2.2–2.4 [1]. The sec-butyl derivative therefore exhibits an estimated ΔLogP of +0.5 to +1.2 log units relative to the smaller alkyl congeners, reflecting the contribution of the additional methylene and methyl groups.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.96 (ChemSrc computed value) |
| Comparator Or Baseline | 5-Methyl analog: LogP ≈ 1.7–1.9 (ChemAxon/ALOGPS consensus); 5-Ethyl analog: LogP ≈ 2.2–2.4 [1] |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.2 versus 5-methyl or 5-ethyl homologs |
| Conditions | Computed LogP values; experimental validation not available for all comparators |
Why This Matters
Increased lipophilicity directly affects membrane permeability, plasma protein binding, and non-specific binding in biochemical assays—key considerations when selecting a compound for cellular screening or in vivo pharmacokinetic studies.
- [1] Calculated using ChemAxon/ALOGPS consensus models for 2-(4-methoxyphenyl)-5-methylpyrimidin-4(3H)-one (MW 216.24) and 2-(4-methoxyphenyl)-5-ethylpyrimidin-4(3H)-one (MW 230.26). Refer to: Tetko, I. V.; Tanchuk, V. Y. Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. J. Chem. Inf. Comput. Sci. 2002, 42, 1136–1145. View Source
